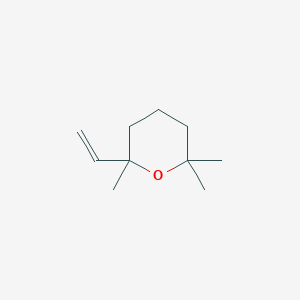
1,3-Dimethyluric acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyluric Acid hat mehrere wissenschaftliche Forschungsanwendungen:
Biologie: Die Verbindung wird auf ihre Rolle im Stoffwechsel von Theophyllin und Koffein untersucht.
Industrie: Es wird bei der Synthese von Arzneimitteln und als Zwischenprodukt in der chemischen Herstellung verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Rolle als Metabolit von Theophyllin aus. Die Verbindung interagiert mit verschiedenen Enzymen, die am Purinstoffwechsel beteiligt sind und den Abbau und die Ausscheidung von Theophyllin und Koffein beeinflussen . Es wirkt auch als Scavenger für Hydroxylradikale, was zu seinen antioxidativen Eigenschaften beiträgt .
Wirkmechanismus
Target of Action
1,3-Dimethyluric acid is an active metabolite of the methylxanthine alkaloids caffeine and theophylline . It is formed from caffeine and theophylline by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2E1 . The primary targets of this compound are these CYP isoforms .
Mode of Action
The compound interacts with its targets, the CYP isoforms, during the metabolism of caffeine and theophylline .
Biochemical Pathways
This compound is involved in the metabolic pathways of caffeine and theophylline . These pathways are part of the larger purine metabolism pathway, which plays a crucial role in cellular energy production and DNA synthesis .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to those of caffeine and theophylline, as it is a metabolite of these compounds . The compound is formed in the liver by the action of CYP isoforms and is excreted in the urine .
Result of Action
The formation of this compound is a result of the metabolism of caffeine and theophylline . The compound has been found in urinary calculi, indicating that it may play a role in the formation of these stones .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of the CYP isoforms that metabolize caffeine and theophylline to form this compound can be affected by factors such as diet, age, and the presence of certain diseases . Additionally, the compound’s stability and efficacy may be influenced by the pH and composition of the urine .
Biochemische Analyse
Biochemical Properties
1,3-Dimethyluric acid is a product of the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . It has been identified as a peroxynitrite scavenger, blocking either peroxynitrite anion-mediated thiol oxidations or phenol/tyrosine nitrations by free radical mechanisms .
Cellular Effects
It has been identified as a peroxynitrite scavenger , suggesting that it may play a role in protecting cells from oxidative stress.
Molecular Mechanism
It is known to act as a peroxynitrite scavenger, blocking either peroxynitrite anion-mediated thiol oxidations or phenol/tyrosine nitrations by free radical mechanisms . This suggests that it may interact with peroxynitrite and other reactive oxygen species, potentially influencing cellular redox status and signaling pathways.
Metabolic Pathways
This compound is a product of the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethyluric Acid can be synthesized through the methylation of uric acid. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Reaktionstypen: 1,3-Dimethyluric Acid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können sie in Dihydro-Derivate umwandeln.
Substitution: Methylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor.
Hauptprodukte:
Oxidation: Oxo-Derivate von this compound.
Reduktion: Dihydro-Derivate.
Substitution: Halogenierte oder andere funktionalisierte Derivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Koffein: Ein weiteres Methylxanthin-Derivat mit stimulierenden Wirkungen.
Theophyllin: Ein Bronchodilatator, der zur Behandlung von Atemwegserkrankungen eingesetzt wird.
Theobromin: In Kakao und Schokolade enthalten, mit milden stimulierenden Wirkungen.
Einzigartigkeit: 1,3-Dimethyluric Acid ist einzigartig aufgrund seiner spezifischen Rolle als Metabolit von Theophyllin und seinem Vorkommen in Nierensteinen. Im Gegensatz zu Koffein und Theobromin hat es keine signifikanten stimulierenden Wirkungen, spielt aber eine entscheidende Rolle im Purinstoffwechsel und in der antioxidativen Aktivität .
Eigenschaften
IUPAC Name |
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSBKHHWSQYEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241466 | |
| Record name | 1,3-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.52 mg/mL at 18 °C | |
| Record name | 1,3-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
944-73-0 | |
| Record name | 1,3-Dimethyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyluric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C222JTI9I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
408 - 410 °C | |
| Record name | 1,3-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-dimethyluric acid formed in the body?
A1: 1,3-DMU is primarily formed through the 8-hydroxylation of theophylline, a reaction mainly catalyzed by the cytochrome P450 (CYP) enzyme CYP1A2 in humans. [, , , ]
Q2: Are there other enzymes involved in 1,3-DMU formation?
A2: While CYP1A2 is the major enzyme, research suggests that CYP2E1 also contributes to the 8-hydroxylation of theophylline, leading to 1,3-DMU formation. []
Q3: Does age influence the formation of 1,3-DMU?
A3: Studies in mice indicate that the ratio of 1,3-DMU to theophylline in serum can change with age, suggesting age-associated variations in theophylline-metabolizing capacity. [] Similar developmental changes are observed in pediatric patients. []
Q4: Can 1,3-DMU be further metabolized in the body?
A4: Unlike other theophylline metabolites, 1,3-DMU is generally considered a terminal metabolite and is not further metabolized to a significant extent. []
Q5: Is the formation of 1,3-DMU affected by diet?
A5: Research suggests that increased caffeine intake, which also undergoes metabolism via similar pathways, does not significantly influence the disposition of theophylline or the formation of its metabolites, including 1,3-DMU. []
Q6: Can certain medical conditions influence 1,3-DMU levels?
A7: Patients with chronic renal failure tend to have higher serum concentrations of theophylline metabolites, including 1,3-DMU, even at lower theophylline doses. [] This highlights the importance of monitoring patients with renal impairment.
Q7: What analytical methods are used to measure 1,3-DMU?
A8: High-performance liquid chromatography (HPLC) is the most commonly used method for quantifying 1,3-DMU in biological samples. [, , , , , , , ]
Q8: Can the ratio of 1,3-DMU to theophylline in serum be used to predict individual theophylline metabolism?
A11: Research suggests that the 1,3-DMU/theophylline ratio in serum can be a useful index for estimating an individual's theophylline-metabolizing capacity. [, , ] This ratio tends to fall within a narrow range in most individuals but can vary in those with factors influencing theophylline metabolism, such as smoking.
Q9: Is there a potential role for 1,3-DMU as a biomarker?
A12: While 1,3-DMU itself might not be a direct biomarker for disease, its ratio to theophylline in serum could be a useful indicator of an individual's ability to metabolize theophylline and other drugs metabolized by similar pathways. [, , ] This could be relevant for personalized medicine approaches to optimize drug therapy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















